![molecular formula C10H10O3 B15164963 Phenol, 2-[(4-hydroxy-2-butynyl)oxy]- CAS No. 188600-22-8](/img/structure/B15164963.png)
Phenol, 2-[(4-hydroxy-2-butynyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-[(4-hydroxy-2-butynyl)oxy]- is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of a hydroxyl group attached to a benzene ring and an additional hydroxyl group attached to a butynyl group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[(4-hydroxy-2-butynyl)oxy]- typically involves the reaction of phenol with 4-hydroxy-2-butynyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of Phenol, 2-[(4-hydroxy-2-butynyl)oxy]- can be achieved through a continuous flow process. This method involves the continuous addition of phenol and 4-hydroxy-2-butynyl bromide to a reactor containing a base. The reaction mixture is then passed through a series of reactors to ensure complete conversion. The product is subsequently purified through distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-[(4-hydroxy-2-butynyl)oxy]- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Ethers and amines
Wissenschaftliche Forschungsanwendungen
Phenol, 2-[(4-hydroxy-2-butynyl)oxy]- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.
Wirkmechanismus
The mechanism of action of Phenol, 2-[(4-hydroxy-2-butynyl)oxy]- involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the compound can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that can interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol: A simple phenol with a single hydroxyl group attached to a benzene ring.
Catechol: A phenol with two hydroxyl groups attached to adjacent carbon atoms on a benzene ring.
Resorcinol: A phenol with two hydroxyl groups attached to meta positions on a benzene ring.
Uniqueness
Phenol, 2-[(4-hydroxy-2-butynyl)oxy]- is unique due to the presence of a butynyl group with a hydroxyl substituent. This structural feature imparts specific reactivity and properties to the compound, making it distinct from other phenols.
Eigenschaften
CAS-Nummer |
188600-22-8 |
|---|---|
Molekularformel |
C10H10O3 |
Molekulargewicht |
178.18 g/mol |
IUPAC-Name |
2-(4-hydroxybut-2-ynoxy)phenol |
InChI |
InChI=1S/C10H10O3/c11-7-3-4-8-13-10-6-2-1-5-9(10)12/h1-2,5-6,11-12H,7-8H2 |
InChI-Schlüssel |
CEESDYKLGMAIPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)O)OCC#CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyridazino[3,4-b]quinoxalin-3(2H)-one, 1,4-dihydro-](/img/structure/B15164884.png)
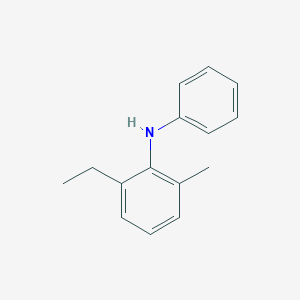
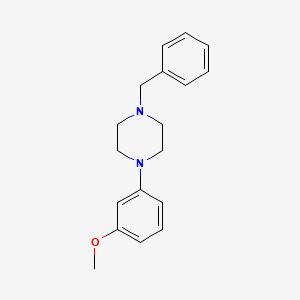
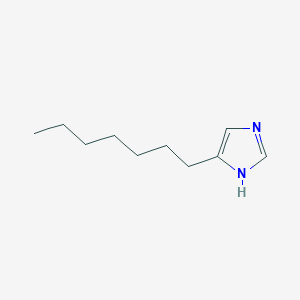
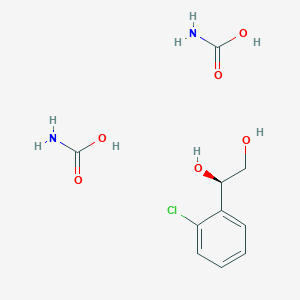
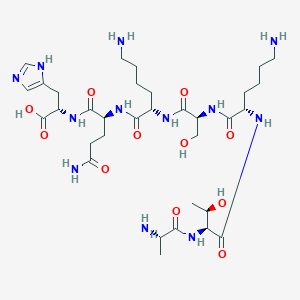
![7H-Isoxazolo[3,4-c]oxazolo[3,4-a]pyridine(9CI)](/img/structure/B15164926.png)
![2,3-Bis{[4-(trifluoromethyl)benzoyl]oxy}butanedioic acid](/img/structure/B15164928.png)
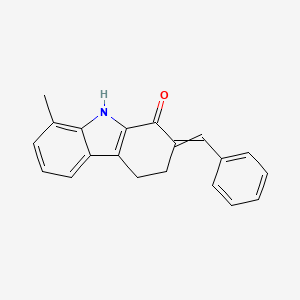
![2-{[(4-Oxopentanoyl)oxy]methyl}benzoic acid](/img/structure/B15164936.png)
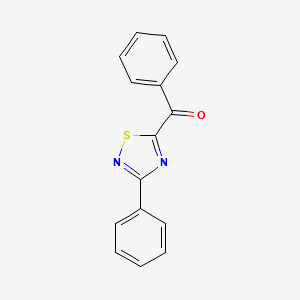
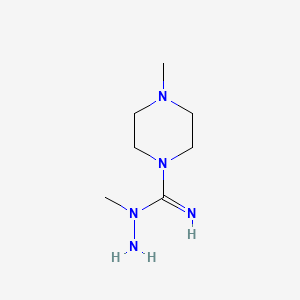
![Thieno[2,3-c]furan, 4-(ethylthio)-6-phenyl-](/img/structure/B15164954.png)
![(3R)-5-Ethoxy-3-[(methoxyacetyl)oxy]-5-oxopentanoate](/img/structure/B15164958.png)
